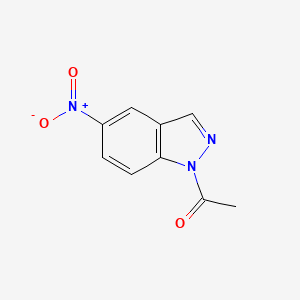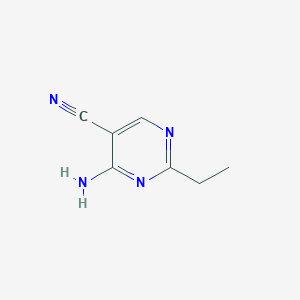
(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid” is a chemical compound with the empirical formula C6H14N4 and a molecular weight of 142.20 . It is a solid in form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C1NC2=CC ©=CC ©=C2C1CC (O)=O . The InChI key is HKNNXDHSHRLGCO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid in form . It has an empirical formula of C6H14N4 and a molecular weight of 142.20 . The SMILES string representation of its structure is O=C1NC2=CC ©=CC ©=C2C1CC (O)=O .Scientific Research Applications
Pharmacological Applications
Indole derivatives are known to exhibit significant physiological and pharmacological properties. They can mimic the structure of peptides, bind reversibly to enzymes, and have been reported to promote beneficial estrogen metabolism in humans, possess anticarcinogenic properties, inhibit human prostate cancer cells, and exhibit free radical scavenging activities .
Anticancer Research
The application of indole derivatives in the treatment of cancer cells has attracted increasing attention. These compounds have been studied for their potential to treat various types of cancer due to their ability to interfere with cell proliferation and induce apoptosis in cancerous cells .
Antimicrobial Agents
Selective indole derivatives have been highlighted for their potent antioxidant and antimicrobial properties. They are being researched for their efficacy against a range of microbial pathogens .
Synthesis of Heterocyclic Compounds
Indole derivatives are utilized in the synthesis of various heterocyclic compounds through multicomponent reactions. These reactions are valuable for creating complex molecular structures that can have diverse applications in medicinal chemistry .
Corrosion Inhibition
Some indole derivatives have been examined for their role as corrosion inhibitors. For example, they can be used to protect metals from corrosion in acidic environments by forming a protective layer on the metal surface .
Molecular Docking Studies
Indole derivatives have been used in molecular docking studies as part of anti-HIV research. These studies help in understanding how these compounds interact with viral proteins and can lead to the development of new antiviral drugs .
Opioid Ligands Research
Research has been conducted on indole-aryl amide derivatives incorporating structures similar to tryptamine or indolyl acetic acid as opioid ligands. This research is part of ongoing efforts to discover new pain management solutions .
Safety and Hazards
properties
IUPAC Name |
2-(4,6-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-6-3-7(2)11-8(5-10(14)15)12(16)13-9(11)4-6/h3-4,8H,5H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNNXDHSHRLGCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(C(=O)NC2=C1)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633306 |
Source


|
| Record name | (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-YL)acetic acid | |
CAS RN |
915922-61-1 |
Source


|
| Record name | (4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

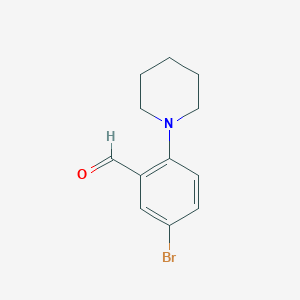
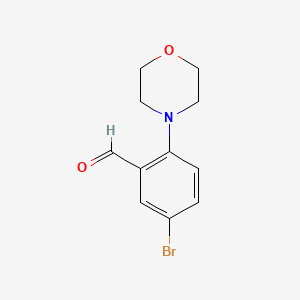

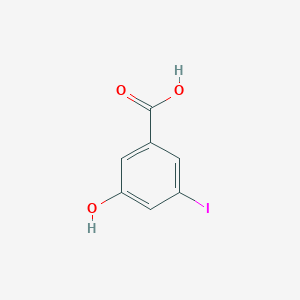
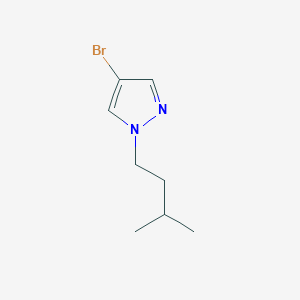
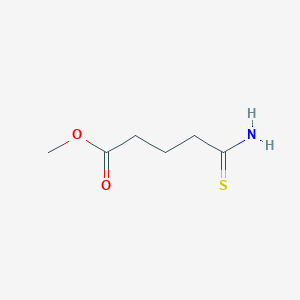
![4-Bromo-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1290742.png)

